3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C20H19F3N2OS2. It is known for its unique structure, which includes a trifluoromethyl group and a benzothieno-pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno-Pyrimidinone Core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzylsulfanyl Group: This is achieved through nucleophilic substitution reactions, where a benzylsulfanyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: This compound shares the trifluoromethyl group and a similar core structure.
Other Benzothieno-Pyrimidinone Derivatives: These compounds have variations in the substituents attached to the core structure.
Uniqueness
3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
The compound 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core with a trifluoromethyl group and a sulfanyl moiety. Its molecular formula is C14H14F3N1S1 with a molecular weight of approximately 329.33 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thieno-pyrimidine structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with sulfanyl groups have been demonstrated to possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The benzothieno-pyrimidine framework has been linked to anticancer activities in several studies. For example, compounds in this class have been found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The presence of trifluoromethyl groups may enhance the compound's ability to generate ROS, contributing to its cytotoxic effects on tumor cells .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of the target compound. Notable findings include:
- A study reported that related thieno-pyrimidine compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .
- Another research highlighted the anticancer efficacy of similar compounds in multicellular spheroid models, showcasing enhanced drug delivery and effectiveness compared to traditional therapies .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various thieno-pyrimidine derivatives:
Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) | Mechanism of Action |
---|---|---|---|
Compound A | 0.125 (against S. aureus) | 10 (breast cancer cells) | Topoisomerase inhibition |
Compound B | 0.250 (against E. coli) | 15 (lung cancer cells) | DNA intercalation |
Target Compound | TBD | TBD | TBD |
Properties
CAS No. |
578722-36-8 |
---|---|
Molecular Formula |
C20H19F3N2OS2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-ethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19F3N2OS2/c1-2-25-18(26)16-14-8-3-4-9-15(14)28-17(16)24-19(25)27-11-12-6-5-7-13(10-12)20(21,22)23/h5-7,10H,2-4,8-9,11H2,1H3 |
InChI Key |
CFFFUZJTYXDCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)C(F)(F)F)SC4=C2CCCC4 |
Origin of Product |
United States |
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